N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
WAY-299819 is a chemical compound known for its role as a p38 mitogen-activated protein kinase inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the field of inflammation and related diseases .
Preparation Methods
The synthesis of WAY-299819 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This may include halogenation, nitration, or other modifications to achieve the desired chemical properties.
Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization, chromatography, or distillation.
Industrial production methods for WAY-299819 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality .
Chemical Reactions Analysis
WAY-299819 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives with different chemical properties.
Substitution: WAY-299819 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
WAY-299819 has a wide range of scientific research applications, including:
Chemistry: In chemistry, WAY-299819 is used as a tool to study the mechanisms of p38 mitogen-activated protein kinase inhibition and its effects on various biochemical pathways.
Biology: In biological research, this compound is used to investigate the role of p38 mitogen-activated protein kinase in cellular processes such as inflammation, apoptosis, and cell differentiation.
Medicine: WAY-299819 has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions where p38 mitogen-activated protein kinase plays a critical role.
Mechanism of Action
WAY-299819 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis. By inhibiting p38 mitogen-activated protein kinase, WAY-299819 can modulate these processes and potentially provide therapeutic benefits in conditions such as inflammatory diseases and cancer .
Comparison with Similar Compounds
WAY-299819 is unique in its specific inhibition of p38 mitogen-activated protein kinase. Similar compounds include:
SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different chemical properties and potency.
VX-702: A potent and selective inhibitor of p38 mitogen-activated protein kinase, used in various research studies.
WAY-299819 stands out due to its unique chemical structure and specific inhibitory effects on p38 mitogen-activated protein kinase, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUOYHNEAWBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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